molecular formula C13H8FNOS B8723016 2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No. B8723016
M. Wt: 245.27 g/mol
InChI Key: BHJJFXMGSTZHIG-UHFFFAOYSA-N
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Patent
US08653257B2

Procedure details

Thus, 2-aminobenzenethiol may be reacted with 2,5-difluoro-benzoic acid methyl ester to form a 2-[(E)-2-amino-1-eth-(E)-ylidene-but-2-enylsulfanyl]-5-fluoro-benzoic acid methyl ester intermediate that can be converted by treatment with alkali to 2-[(E)-2-amino-1-eth-(E)-ylidene-but-2-enylsulfanyl]-5-fluoro-benzoic acid. The benzoic acid can be cyclized to form 2-fluoro-10H-dibenzo[b,f][1,4]thiazepin-11-one, that may be converted to 11-chloro-2-fluoro-dibenzo[b,f][1,4]thiazepine, that may be further reacted with piperazine to form the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](=[CH:17]/[CH3:18])/[C:3](/[S:6][C:7]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:8]=1[C:9]([OH:11])=O)=[CH:4]\[CH3:5].COC(=O)C1C=C(F)C=CC=1S/C(=C/C)/C(/N)=C\C>>[F:16][C:13]1[CH:14]=[CH:15][C:7]2[S:6][C:3]3[CH:4]=[CH:5][CH:18]=[CH:17][C:2]=3[NH:1][C:9](=[O:11])[C:8]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(\C(=C/C)\SC1=C(C(=O)O)C=C(C=C1)F)=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)S/C(/C(=C\C)/N)=C/C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(NC3=C(S2)C=CC=C3)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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